Differential Antitumor Activity: 1,5-Dioxaspiro[2.5]octanes vs. T-2 Toxin and 1-Oxaspiro[2.5]octane in Murine Ascites Models
In a direct comparative study, 1,5-dioxaspiro[2.5]octane analogues demonstrated moderate antitumor activity. The most active analogue in this series achieved 86.3% inhibition in the Ehrlich ascites screen, a value that is comparable to, but slightly lower than, the 78.8% inhibition exhibited by the carbocyclic analogue 1-oxaspiro[2.5]octane (9) [1]. Crucially, the parent natural product, T-2 toxin (2), was approximately 25 times more potent than the 1-oxaspiro analogue in the same Ehrlich ascites screen [1]. This data precisely delineates the potency gradient from the simple spirooctane core to the complex natural product.
| Evidence Dimension | In Vivo Antitumor Activity |
|---|---|
| Target Compound Data | Inhibition range: 74.1% - 86.3% (for the most active derivatives) |
| Comparator Or Baseline | 1-Oxaspiro[2.5]octane (9): 78.8% inhibition; T-2 toxin (2): 25-fold more potent than 9 |
| Quantified Difference | Potency ratio: T-2 toxin is ~25x more potent than 1-oxaspiro analogue; Target compound activity is within ~10% of the 1-oxaspiro analogue. |
| Conditions | Mouse Ehrlich ascites tumor screen |
Why This Matters
This data defines the precise potency trade-off when moving from the complex, toxic natural product to a simplified synthetic scaffold, allowing researchers to select the 1,5-dioxaspiro[2.5]octane core for SAR studies where reduced potency is an acceptable compromise for a cleaner molecular probe.
- [1] Fullerton, D. S., Chen, C. M., & Hall, I. H. (1976). Trichothecene analogues. 1. 1,5-Dioxaspiro[2.5]octanes. Journal of Medicinal Chemistry, 19(12), 1391-1395. View Source
